molecular formula C13H28Cl2N2 B1456315 3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1220030-48-7

3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1456315
CAS No.: 1220030-48-7
M. Wt: 283.3 g/mol
InChI Key: WOSFUORLFQMHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, methanesulfonic acid for cyclization, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones, which have significant pharmacological applications .

Scientific Research Applications

3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-catalyzed reactions.

    Medicine: Piperidine derivatives are explored for their potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-methyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-12-4-3-8-15(11-12)9-6-13-5-2-7-14-10-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSFUORLFQMHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
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3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
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3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
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3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 5
3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 6
3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride

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